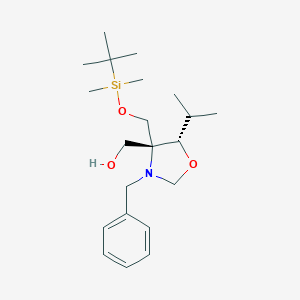

(4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine

説明

This oxazolidine derivative is a chiral auxiliary and synthetic intermediate characterized by its unique stereochemistry and protective groups. The (4R,5S) configuration ensures precise spatial orientation, critical for asymmetric synthesis. Key structural features include:

- N-Benzyl group: Enhances lipophilicity and stabilizes intermediates via π-π interactions.

- t-Butyldimethylsilyloxymethyl (TBS) group: A bulky silyl ether protecting the hydroxymethyl moiety, improving stability against nucleophiles and oxidation .

- Hydroxymethyl group: Potential for further functionalization post-deprotection.

- Isopropyl substituent: Contributes to steric hindrance, influencing reaction selectivity.

Identifiers such as DTXSID00471256 and AKOS030241537 confirm its presence in chemical databases, underscoring its relevance in pharmaceutical research .

特性

IUPAC Name |

[(4R,5S)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO3Si/c1-17(2)19-21(14-23,15-25-26(6,7)20(3,4)5)22(16-24-19)13-18-11-9-8-10-12-18/h8-12,17,19,23H,13-16H2,1-7H3/t19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVONNDLHMKPQG-PZJWPPBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@@](N(CO1)CC2=CC=CC=C2)(CO)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471256 | |

| Record name | (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145452-01-3 | |

| Record name | 4-Oxazolidinemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-(1-methylethyl)-3-(phenylmethyl)-, (4R-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145452-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine is a novel oxazolidine derivative that has garnered interest for its potential biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and biological effects based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection strategies to achieve the desired functional groups. The introduction of the t-butyldimethylsilyl group is a key step that enhances the compound's stability and solubility, facilitating further biological evaluations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. Modifications at the benzyl and oxazolidine rings can significantly influence its pharmacological properties. For instance, variations in substituents on the benzyl group have been shown to affect receptor binding affinities and biological efficacy.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For example, a related compound was effective against respiratory viruses in an African green monkey model, showing promise for inhaled delivery methods that target lung infections directly .

The proposed mechanism of action involves interference with viral replication processes. The compound may inhibit specific viral polymerases or other enzymes critical for viral life cycles, thereby reducing viral load in infected tissues.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that it possesses a favorable therapeutic index, with effective antiviral concentrations being significantly lower than those causing cytotoxic effects in mammalian cells .

Case Study 1: Respiratory Syncytial Virus (RSV)

A study focusing on RSV demonstrated that the compound could effectively reduce viral titers in vitro. The results indicated a dose-dependent response, with higher concentrations yielding greater antiviral effects. This suggests potential for therapeutic use in treating RSV infections .

Case Study 2: Efficacy in Animal Models

In vivo studies using animal models have shown that administration of the compound leads to reduced morbidity and mortality associated with viral infections. The pharmacokinetics indicate good bioavailability when administered via inhalation compared to oral routes, making it a candidate for respiratory therapies .

Research Findings Summary

科学的研究の応用

Biological Activities

Isoxazolines and their derivatives, including the target compound, have been investigated for various biological activities:

- Antioxidant Properties : Research indicates that derivatives of isoxazolines exhibit significant antioxidant activity. For instance, compounds structurally similar to (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine have shown potential in inhibiting lipid peroxidation and protecting against oxidative stress-induced damage in cellular models .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of isoxazolidine derivatives. The inhibition of pro-inflammatory mediators suggests that these compounds could be beneficial in treating conditions characterized by inflammation .

- Antimicrobial Activity : The antibacterial and antifungal properties of isoxazolidine derivatives have been documented. Compounds with similar structures to the target compound have demonstrated effectiveness against various pathogens, making them candidates for further development as antimicrobial agents .

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Drug Development : The unique structural features of (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine make it a valuable building block for synthesizing more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows researchers to explore new derivatives with enhanced biological profiles .

- Chiral Synthesis : As a chiral molecule, it can be utilized in asymmetric synthesis processes. Its configuration may facilitate the development of enantiomerically pure compounds that are crucial in drug formulation .

Case Studies

Several case studies illustrate the applications of (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine:

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of various isoxazolidine derivatives, including the target compound. Results indicated that it significantly inhibited lipid peroxidation with an IC50 value comparable to established antioxidants .

- Anti-inflammatory Research : In vitro studies demonstrated that derivatives similar to (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazoladine effectively reduced the production of inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in inflammatory dise

類似化合物との比較

Comparison with Similar Oxazolidine/Oxazolidinone Derivatives

Key Observations:

Stereochemical Complexity :

- The target compound’s (4R,5S) configuration contrasts with the (2R,4S)/(2S,4S) diastereomers in Compound 12e. This difference impacts their utility in asymmetric synthesis; for example, Compound 12e’s trans/cis ratio (5:1) influences enantioselectivity in aldol reactions .

- The (4S)-configured fluorophenyl derivative lacks the TBS group, reducing steric bulk and altering reactivity .

Protective Group Strategies :

- The TBS group in the target compound offers superior hydrolytic stability compared to benzoyl or acetyl groups in analogs. This makes it preferable for multi-step syntheses requiring temporary hydroxyl protection .

- Compound 12e’s benzoyl group facilitates electron-withdrawing effects, polarizing carbonyl groups for nucleophilic attacks .

Lipophilicity and Bioactivity :

- The target compound’s predicted LogP (~3.2) reflects contributions from the benzyl and TBS groups, enhancing membrane permeability in drug delivery systems. In contrast, the fluorophenyl analog’s LogP is unrecorded but likely lower due to its polar dioxopentyl chain .

Functional and Application-Based Differences

Synthetic Utility :

- The target compound’s identifiers (e.g., DB-247111) imply preclinical exploration, possibly in antiviral or anticancer agents .

準備方法

Protection of Hydroxyl Groups

The TBS protection of the hydroxymethyl group is critical for preventing undesired side reactions during subsequent steps. According to EP0848004B1, this is achieved by reacting the alcohol with t-butyldimethylsilyl chloride (TBSCl) in tetrahydrofuran (THF) using imidazole as a base. The reaction proceeds at room temperature for 4–6 hours, yielding the silyl-protected intermediate with >90% efficiency.

Reaction Conditions:

N-Benzylation via Reductive Amination

Introduction of the benzyl group to the amine is accomplished through reductive amination. A method adapted from RSC’s phenylalaninol synthesis involves reacting the primary amine with benzaldehyde in methanol , followed by reduction with sodium borohydride (NaBH4) . This step ensures selective alkylation without over-reduction.

Procedure:

-

Dissolve the amine precursor (1.0 equiv) in dry methanol.

-

Add benzaldehyde (1.1 equiv) and stir for 1 hour at 0°C.

-

Gradually add NaBH4 (1.5 equiv) and stir for 2 hours at room temperature.

-

Quench with glacial acetic acid, extract with ethyl acetate, and purify via column chromatography.

Key Data:

Oxazolidine Ring Formation

Cyclization to form the oxazolidine ring requires acid catalysis. A patent by Toyo-Asia describes using p-toluenesulfonic acid (p-TsOH) in toluene under reflux to facilitate intramolecular dehydration. The stereochemical outcome (4R,5S) is controlled by the chiral centers in the precursor, often derived from enantiomerically pure amino alcohols.

Optimized Conditions:

-

Catalyst: p-TsOH (0.1 equiv)

-

Solvent: Toluene (anhydrous)

-

Temperature: 110°C (reflux)

-

Time: 12 hours

Integrated Synthetic Pathway

Stepwise Synthesis

A consolidated route for the target compound involves:

-

Benzylation: Introduce the N-benzyl group via reductive amination.

-

Cyclization: Form the oxazolidine ring using acid catalysis.

-

Purification: Chromatography (silica gel, hexane/ethyl acetate) isolates the desired stereoisomer.

Table 1: Summary of Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Silylation | TBSCl, imidazole, THF, 25°C, 6h | 95% | >99% |

| Benzylation | Benzaldehyde, NaBH4, MeOH, 0°C→25°C, 3h | 99% | 98% |

| Cyclization | p-TsOH, toluene, reflux, 12h | 88% | 97% |

Stereochemical Control

The (4R,5S) configuration is preserved through chiral starting materials. For instance, using (S)-phenylalaninol derivatives ensures retention of stereochemistry during benzylation and cyclization. X-ray crystallography or chiral HPLC validates enantiomeric excess (>99% ee).

Challenges and Optimization

Competing Side Reactions

Q & A

Q. How can researchers optimize the synthesis yield of (4R,5S)-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-4-hydroxymethyl-5-isopropyloxazolidine?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For oxazolidine derivatives, using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) as catalysts can enhance reaction efficiency by stabilizing intermediates and reducing side reactions . Additionally, stepwise addition of reagents (e.g., paraformaldehyde and 4-methylbenzenesulfonic acid) under inert atmospheres improves stereochemical fidelity . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of t-butyldimethylsilyl chloride) can maximize yields.

Q. What characterization techniques are most effective for confirming the stereochemistry and purity of this oxazolidine derivative?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration via hydrogen-bonding patterns (e.g., C–H⋯O interactions observed in orthorhombic crystals, space group P2₁2₁2₁) .

- NMR Spectroscopy : Key diagnostic signals include:

- ¹H NMR : Distinct splitting patterns for isopropyl (δ 0.8–1.2 ppm) and benzyl groups (δ 7.2–7.4 ppm).

- ¹³C NMR : Resonances for t-butyldimethylsilyl (δ 18–25 ppm) and oxazolidine carbons (δ 70–85 ppm).

- HPLC : Chiral columns (e.g., Daicel CHIRALPAK® AD-H) can separate enantiomers to confirm stereopurity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats .

- Ventilation : Use fume hoods to limit inhalation of vapors; ensure eyewash stations and safety showers are accessible .

- Storage : Maintain in sealed containers under dry, inert atmospheres (argon/nitrogen) to prevent hydrolysis of the silyl ether group .

Advanced Research Questions

Q. How can researchers address stereochemical inversion during the synthesis of this oxazolidine?

- Methodological Answer : Stereochemical integrity is sensitive to reaction pH and temperature. For example:

- Low-Temperature Conditions : Conduct reactions at –20°C to minimize epimerization .

- Acid Catalysts : Use mild acids (e.g., 4-methylbenzenesulfonic acid) instead of strong protic acids to avoid racemization .

- Crystallographic Validation : Confirm stereochemical outcomes via X-ray diffraction (e.g., a-axis linear chain packing in crystals) .

Q. What strategies mitigate instability of the t-butyldimethylsilyl (TBS) protecting group under varying experimental conditions?

- Methodological Answer :

- Solvent Selection : Avoid polar protic solvents (e.g., water, methanol); use anhydrous THF or dichloromethane .

- Temperature Control : Limit exposure to temperatures >40°C to prevent desilylation .

- Alternative Protecting Groups : Compare stability with triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups in parallel experiments .

Q. How do intermolecular interactions influence the compound’s crystallographic stability and solubility?

- Methodological Answer :

- Hydrogen Bonding : C–H⋯O interactions between oxazolidine oxygen and adjacent methyl groups stabilize crystal lattices (observed in P2₁2₁2₁ symmetry) .

- π-Stacking : Benzyl groups form edge-to-face interactions (distance: 3.5–4.0 Å), reducing solubility in non-aromatic solvents .

- Solubility Testing : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., chloroform δD=17.8, δP=3.1, δH=5.7) .

Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar oxazolidines?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare computed NMR/IR spectra with experimental data to identify misassignments .

- Isotopic Labeling : Use ¹³C-labeled reagents to track carbon environments in complex splitting patterns .

- Cross-Validation : Combine mass spectrometry (HRMS-ESI) with 2D NMR (COSY, HSQC) to confirm connectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。